p-Tolyllithium p-Tolyllithium
Brand Name: Vulcanchem
CAS No.:
VCID: VC14037113
InChI: InChI=1S/C7H7.Li/c1-7-5-3-2-4-6-7;/h3-6H,1H3;/q-1;+1
SMILES:
Molecular Formula: C7H7Li
Molecular Weight: 98.1 g/mol

p-Tolyllithium

CAS No.:

Cat. No.: VC14037113

Molecular Formula: C7H7Li

Molecular Weight: 98.1 g/mol

* For research use only. Not for human or veterinary use.

p-Tolyllithium -

Specification

Molecular Formula C7H7Li
Molecular Weight 98.1 g/mol
IUPAC Name lithium;methylbenzene
Standard InChI InChI=1S/C7H7.Li/c1-7-5-3-2-4-6-7;/h3-6H,1H3;/q-1;+1
Standard InChI Key RISBNTMNPMBIAB-UHFFFAOYSA-N
Canonical SMILES [Li+].CC1=CC=[C-]C=C1

Introduction

Structural Characteristics

Molecular Geometry

p-Tolyllithium adopts aggregated structures in solution, influenced by solvent coordination. In ether, it predominantly exists as tetramers or dimers, akin to phenyllithium . The para-methyl group introduces steric effects that slightly alter aggregation compared to unsubstituted phenyllithium. X-ray crystallography of related aryl lithium compounds, such as 4-methylphenyllithium, reveals polymeric chains with lithium atoms bridged by aryl groups and solvent molecules .

Electronic Effects

The methyl group’s electron-donating inductive effect stabilizes the negative charge on the ipso carbon, reducing reactivity compared to alkyllithium reagents. This stabilization is evident in its lower basicity relative to tert-butyllithium, making it suitable for selective deprotonations .

Synthesis Methods

p-Tolyllithium is synthesized via two primary routes:

  • Direct Metallation:
    Reaction of p-tolyl halides (e.g., p-tolyl bromide or iodide) with lithium metal in anhydrous ether or tetrahydrofuran (THF):

    p-Tolyl-X+2Lip-Tolyl-Li+LiX(X=Br, I)\text{p-Tolyl-X} + 2 \text{Li} \rightarrow \text{p-Tolyl-Li} + \text{LiX} \quad (X = \text{Br, I})

    This method requires strict temperature control (-78°C to 0°C) to prevent side reactions .

  • Transmetallation:
    Halogen-lithium exchange using alkyllithium reagents (e.g., n-butyllithium):

    p-Tolyl-X+n-BuLip-Tolyl-Li+n-BuX\text{p-Tolyl-X} + \text{n-BuLi} \rightarrow \text{p-Tolyl-Li} + \text{n-BuX}

    This approach is favored for its milder conditions and higher yields .

Reactivity and Reaction Mechanisms

Nucleophilic Addition

p-Tolyllithium reacts with electrophiles such as carbonyl compounds, forming benzylated products:

p-Tolyl-Li+R2C=OR2C(O)-p-Tolyl+Li+\text{p-Tolyl-Li} + \text{R}_2\text{C=O} \rightarrow \text{R}_2\text{C(O)-p-Tolyl} + \text{Li}^+

The para-methyl group enhances steric hindrance, favoring 1,2-addition over 1,4-addition in conjugated systems .

Aryne Generation

At elevated temperatures, p-tolyllithium undergoes elimination to generate reactive aryne intermediates:

p-Tolyl-LiΔLiable aryne+LiH\text{p-Tolyl-Li} \xrightarrow{\Delta} \text{Liable aryne} + \text{LiH}

These intermediates participate in [2+2] cycloadditions and insertion reactions .

Coordination Chemistry

In organometallic synthesis, p-tolyllithium serves as a ligand precursor. For example, it reacts with rhodium complexes to form stable arylrhodium species, as demonstrated in the synthesis of (DPPE)Rh(pyridine)(p-tolyl) .

Applications in Organic Synthesis

ApplicationExample ReactionReference
Drug intermediate synthesisSynthesis of acetylcholinesterase inhibitors via p-tolylpyridazinone derivatives
Polymer functionalizationInitiation of anionic polymerization for styrene derivatives
Cross-coupling reactionsFormation of biaryl structures via Suzuki-Miyaura couplings

Comparison with Related Organolithium Reagents

CompoundStructureBasicity (pKₐ)Aggregation State in EtherKey Applications
p-TolyllithiumC₆H₄(CH₃)Li~43Tetramer/DimerAryne generation, ligand synthesis
PhenyllithiumC₆H₅Li~45TetramerGeneral-purpose arylations
tert-Butyllithium(CH₃)₃CLi~53HexamerStrong deprotonations

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